Androsterone acetate chemical structure and properties
Androsterone acetate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsterone (B159326) acetate (B1210297) is the acetate ester of androsterone, an endogenous steroid hormone and a metabolite of testosterone (B1683101). This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological significance of androsterone acetate. It includes comprehensive data tables, detailed experimental protocols for its synthesis and analysis, and visual representations of its metabolic pathway and relevant experimental workflows, designed to serve as a critical resource for professionals in research and drug development.
Chemical Structure and Identifiers
Androsterone acetate is a synthetic derivative of the naturally occurring neurosteroid and weak androgen, androsterone. The addition of an acetate group at the C3 position modifies its properties.
Chemical Structure:
Caption: Chemical structure of androsterone acetate.
Table 1: Chemical Identifiers for Androsterone Acetate
| Identifier | Value | Citation |
| IUPAC Name | [(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | [1] |
| CAS Number | 1164-95-0 | [1][2] |
| Molecular Formula | C21H32O3 | [1][2][3] |
| PubChem CID | 101996 | [1][4] |
| Synonyms | 3α-Acetoxy-5α-androstan-17-one, 5α-Androstan-3α-ol-17-one acetate | [2][5] |
Physicochemical Properties
The physicochemical properties of androsterone acetate are crucial for its handling, formulation, and pharmacokinetic profile.
Table 2: Physicochemical Properties of Androsterone Acetate
| Property | Value | Citation |
| Molecular Weight | 332.48 g/mol | [2][3] |
| Melting Point | 102-106 °C | [2] |
| Boiling Point | 424.6 °C at 760 mmHg | [2] |
| Density | 1.09 g/cm³ | [2] |
| XLogP3 | 4.5 | [2] |
| Appearance | White or off-white solid | [6] |
| Solubility | Soluble in DMSO, chloroform, dichloromethane; slightly soluble in ethanol | [6] |
Biological Properties and Metabolic Pathway
Androsterone itself is a metabolite of testosterone and dihydrotestosterone (B1667394) (DHT), exerting weak androgenic effects.[7] It is also recognized as a neurosteroid that can modulate the GABA-A receptor.[7] The acetylation of androsterone primarily serves to modify its pharmacokinetic properties.
The metabolic pathway leading to the formation of androsterone, the precursor to androsterone acetate, is a key part of androgen metabolism. This pathway involves the conversion of testosterone and androstenedione.
Caption: Metabolic pathway of androsterone formation and its subsequent synthetic acetylation.
Experimental Protocols
Synthesis of Androsterone Acetate
A general method for the acetylation of steroidal hydroxyl groups can be adapted for the synthesis of androsterone acetate from androsterone. The following protocol is based on the acetylation of a similar steroid, dehydroepiandrosterone (B1670201).[3]
Materials:
-
Androsterone
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (or another suitable base like triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP))
-
An appropriate solvent (e.g., toluene, dichloromethane)
-
Hydrochloric acid (1M solution)
-
Sodium bicarbonate solution
-
Water
-
Magnesium sulfate (B86663) (anhydrous)
-
Round bottom flask, magnetic stirrer, separation funnel, rotary evaporator.
Procedure:
-
Dissolve androsterone in the chosen solvent in a round bottom flask.
-
Add the base (e.g., pyridine or triethylamine and a catalytic amount of DMAP).
-
Slowly add acetic anhydride to the stirred solution at room temperature.
-
Allow the reaction to proceed for several hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 1M HCl solution.
-
Transfer the mixture to a separation funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield crude androsterone acetate.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantification of Androsterone Acetate by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of steroids in biological matrices. The following is a general protocol that can be optimized for androsterone acetate.
Sample Preparation (from Serum or Urine):
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., androsterone-d4 (B6595596) acetate) to the sample.
-
Hydrolysis (for conjugated forms): For urine samples, enzymatic hydrolysis with β-glucuronidase/sulfatase is often required to cleave conjugated metabolites.
-
Extraction: Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl tert-butyl ether) or solid-phase extraction (SPE) using a C18 or mixed-mode cartridge to isolate the steroids and remove interfering matrix components.
-
Derivatization (optional): Derivatization can be employed to improve chromatographic properties and ionization efficiency, although it is not always necessary for acetate esters.
-
Reconstitution: Evaporate the solvent and reconstitute the residue in the initial mobile phase.
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for androsterone acetate and its internal standard would need to be determined.
Experimental Workflows
Androgen Receptor Bioactivity Screening Workflow
A common workflow to assess the biological activity of a compound like androsterone acetate is through a reporter gene assay in a suitable cell line.
Caption: Workflow for determining the bioactivity of androsterone acetate using a reporter gene assay.
Conclusion
Androsterone acetate, as a derivative of a key androgen metabolite, holds interest for researchers in endocrinology, neurosteroid research, and drug development. This guide has provided a consolidated resource on its chemical and physical properties, biological context, and essential experimental methodologies. The structured data and detailed protocols are intended to facilitate further investigation into the therapeutic potential and physiological roles of this and related compounds.
References
- 1. EP2999708B1 - Processes for the preparation of dehydroepiandrosterone and its intermediates - Google Patents [patents.google.com]
- 2. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
